molecular formula C12H13N3O3 B1626680 5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 150187-64-7

5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No. B1626680
Key on ui cas rn: 150187-64-7
M. Wt: 247.25 g/mol
InChI Key: CXFMGDIFPKDLMQ-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

To a solution of 5-nitroindazole (20.0 g, 123 mmol) in methylene chloride (400 ml) were added 3,4-dihydro-2H-pyran (16.8 ml, 184 mmol) and p-toluenesulfonic acid (4.22 g, 24.5 mmol) at room temperature, and stirred for 2 hours. After the reaction solution was concentrated, a saturated aqueous sodium hydrogencarbonate solution was added thereto, followed by extraction with chloroform. The organic layer was dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent, and resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=5/1) to obtain 5-nitro-1-tetrahydro-2H-pyran-2-yl-1H-indazole (26.6 g, 88%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step One
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][N:8]=[CH:7]2)([O-:3])=[O:2].[O:13]1[CH:18]=[CH:17][CH2:16][CH2:15][CH2:14]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(Cl)Cl>[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH:14]1[CH2:15][CH2:16][CH2:17][CH2:18][O:13]1)[N:8]=[CH:7]2)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=NNC2=CC1
Name
Quantity
16.8 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
4.22 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After the reaction solution was concentrated
ADDITION
Type
ADDITION
Details
a saturated aqueous sodium hydrogencarbonate solution was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
resulting residue
CUSTOM
Type
CUSTOM
Details
was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=5/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C=NN(C2=CC1)C1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 26.6 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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